Geranylgeranylisopropanol

Übersicht

Beschreibung

Geranylgeranylisopropanol is a chemical compound that belongs to the class of diterpenoid alcohols. It is known for its role in various biological processes and its applications in different fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its ability to stabilize telomeres, which are sections of DNA that protect chromosomes from deterioration .

Wissenschaftliche Forschungsanwendungen

Geranylgeranylisopropanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other diterpenes and complex organic molecules.

Biology: The compound is studied for its role in stabilizing telomeres and its potential anti-aging effects.

Medicine: this compound is explored for its potential in treating age-related diseases and conditions associated with telomere shortening.

Industry: It is used in the formulation of cosmetics and skincare products due to its skin-conditioning properties

Wirkmechanismus

Target of Action

GGP primarily targets telomeres , which are sections of DNA that assist in prolonging the life of a cell . It is also involved in the biosynthesis of other diterpenes, vitamins E, and K .

Mode of Action

GGP has been shown to stabilize telomeres . This stabilization process reinforces the skin barrier function and improves firmness and elasticity . It also plays a role in the post-translational modification known as geranylgeranylation .

Biochemical Pathways

GGP is an important intermediate in the isoprenoid pathway . It mediates the function of various plant metabolites and is synthesized by GGPP synthases in plants . It is also a common precursor of diterpenoids .

Result of Action

The primary result of GGP’s action is the prolongation of cell life . By stabilizing telomeres, GGP assists in maintaining the health and longevity of cells . This has significant implications for skin health, as it can improve firmness and elasticity .

Biochemische Analyse

Biochemical Properties

Geranylgeranylisopropanol interacts with various enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS) in plants . GGPPS is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates .

Cellular Effects

This compound has been found to protect cells from oxidative damage and ensure optimal mitochondrial activity . It also reactivates the synthesis of major dermal constituents, preserves the cytoskeleton functionality, and prolongs cell lifespan by maintaining telomere length .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. As a product of the isoprenoid pathway, it mediates the function of various plant metabolites .

Metabolic Pathways

This compound is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS, which uses isopentenyl diphosphate and dimethylallyl diphosphate as substrates in the mevalonate or methylerythritol pathway .

Subcellular Localization

Ggpps, the enzyme that synthesizes this compound, has been found in different subcellular compartments such as the chloroplast, endoplasmic reticulum, and mitochondria . This suggests that this compound may also be present in these compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Geranylgeranylisopropanol can be synthesized through several methods. One common approach involves the hydrogenation of geranylgeraniol, a diterpenoid alcohol. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under mild conditions (e.g., room temperature and atmospheric pressure) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of geranylgeraniol and hydrogen gas over a palladium catalyst. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is then purified through distillation or crystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Geranylgeranylisopropanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into geranylgeranyl acetate or other oxidized derivatives.

Reduction: The compound can be further reduced to form fully saturated derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium at elevated temperatures.

Reduction: Hydrogen gas and palladium on carbon are commonly used for reduction reactions. These reactions are usually performed under mild conditions to prevent over-reduction.

Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions. The conditions vary depending on the desired product but often involve the use of solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Geranylgeranyl acetate and other oxidized derivatives.

Reduction: Fully saturated derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Geranylgeraniol: A diterpenoid alcohol that serves as a precursor to geranylgeranylisopropanol. It is also involved in the biosynthesis of other diterpenes and vitamins.

Geraniol: A monoterpenoid alcohol with similar chemical properties but different biological activities.

Farnesol: Another related compound that shares structural similarities with this compound but has distinct applications in perfumery and pharmaceuticals

Uniqueness

This compound is unique due to its specific role in stabilizing telomeres and its potential anti-aging effects. Unlike other similar compounds, it has been shown to directly influence the length and stability of telomeres, making it a valuable compound in both scientific research and industrial applications .

Biologische Aktivität

Geranylgeranylisopropanol (GGPP) is a diterpenoid alcohol that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and implications for health and disease, supported by research findings and case studies.

Overview of this compound

This compound is synthesized from geranylgeranyl diphosphate (GGPP), a key intermediate in the isoprenoid biosynthetic pathway. It plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Its amphipathic nature allows it to interact with cell membranes, influencing their stability and functionality.

Stabilization of Telomeres:

One of the most significant biological activities of GGPP is its ability to stabilize telomeres. Telomeres are protective caps at the ends of chromosomes that prevent degradation during cell division. By stabilizing these structures, GGPP may contribute to cellular longevity and resistance to age-related decline .

Cellular Signaling:

GGPP acts as a signaling molecule influencing various cellular pathways. It is involved in protein prenylation, a process where GGPP is added to proteins to facilitate their proper localization and function within the cell. This modification is essential for the activity of several oncogenes and tumor suppressor proteins.

Oxidative Stress Protection:

Research indicates that GGPP can protect cells from oxidative damage, enhancing mitochondrial function and promoting cell survival under stress conditions. This protective effect may have implications for aging and degenerative diseases.

Case Studies

-

Anti-Aging Effects:

A study demonstrated that topical application of GGPP improved skin elasticity and reduced signs of aging in human subjects. The compound's ability to stabilize telomeres was linked to enhanced skin cell proliferation and reduced senescence markers . -

Cancer Research:

In vitro studies have shown that GGPP can induce apoptosis in various cancer cell lines, including hepatoma-derived cells. The mechanism involves non-canonical pyroptosis initiated by endoplasmic reticulum stress responses . This suggests potential therapeutic applications in cancer treatment. -

Neuroprotection:

Preliminary findings suggest that GGPP levels may be altered in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to establish a direct link between GGPP's biological activity and neuronal health.

| Property | Description |

|---|---|

| Chemical Structure | Diterpenoid alcohol |

| Molecular Weight | 274.45 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions |

Applications in Medicine and Industry

- Cosmetics: GGPP is utilized in skincare formulations for its anti-aging properties, particularly its role in telomere stabilization .

- Pharmaceuticals: Investigations into its potential for treating age-related diseases are ongoing, with emphasis on its protective effects against oxidative stress and cellular aging.

- Research: As an intermediate in the synthesis of other bioactive compounds, GGPP serves as a valuable tool in biochemical research.

Eigenschaften

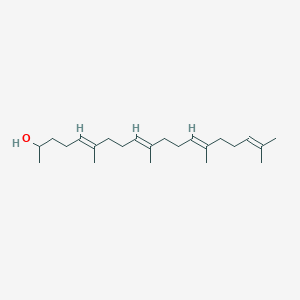

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZEIOCRSIRHY-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109826-68-8 | |

| Record name | 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl geranyl propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.